![molecular formula C9H8Cl2O2 B1349229 Methyl 2-(3,4-dichlorophenyl)acetate CAS No. 6725-44-6](/img/structure/B1349229.png)
Methyl 2-(3,4-dichlorophenyl)acetate
Overview
Description
Methyl 2-(3,4-dichlorophenyl)acetate (M2DCP) is an organic compound belonging to the class of esters. It is a white solid, soluble in organic solvents, and has a strong odor. M2DCP has a wide range of applications in scientific research and is used in laboratories for various experiments.
Scientific Research Applications
Biocatalysis in Drug Synthesis
Scientific Field
Applied Biochemistry and Biotechnology Application Summary: This compound is used in the synthesis of chiral drug intermediates through biocatalysis, which is crucial for the efficacy and safety of many therapeutic agents . Methods of Application:
- Conditions: Atmospheric pressure and ambient temperature to avoid racemization or isomerization. Results: The use of biocatalysis has led to the successful synthesis of intermediates for important therapeutic agents like sitagliptin, pregabalin, and atorvastatin with high selectivity .
Antiviral Agent Synthesis
Scientific Field
Pharmaceutical Sciences Application Summary: Indole derivatives, which can be synthesized from Methyl 2-(3,4-dichlorophenyl)acetate, show significant antiviral activity . Methods of Application:
- Testing: In vitro testing against a range of RNA and DNA viruses. Results: Compounds like methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
Novel Stimulant Analogue
Scientific Field
Toxicology Application Summary: 3,4-Dichloromethylphenidate, an analogue of methylphenidate, is related to Methyl 2-(3,4-dichlorophenyl)acetate and has been classified as a novel stimulant . Methods of Application:
- Effects Comparison: With amphetamine-like stimulants. Results: These stimulants have been associated with adverse events, including fatalities as reported in the literature .
Synthesis of Chiral Drug Intermediates
Scientific Field
Organic Chemistry and Pharmacology Application Summary: Utilized in the synthesis of chiral drug intermediates, which are essential for the production of enantiomerically pure pharmaceuticals . Methods of Application:
- Conditions: Conducted at atmospheric pressure and ambient temperature. Results: High enantio-, chemo-, and regio-selectivities in the production of drug intermediates like sitagliptin and pregabalin .
Development of Novel Psychoactive Substances
Scientific Field
Neuropharmacology Application Summary: Derivatives of Methyl 2-(3,4-dichlorophenyl)acetate, such as 3,4-Dichloromethylphenidate, are investigated as novel psychoactive substances . Methods of Application:
- Comparative Studies: Compared with traditional stimulants like methylphenidate. Results: Found to be potent psychostimulants, with some derivatives being more reinforcing than cocaine .
EGFR and HDAC Dual Inhibitors Synthesis
Scientific Field
Medicinal Chemistry Application Summary: This compound is used in the synthesis of derivatives that act as dual inhibitors for EGFR and HDAC, which are targets in cancer therapy . Methods of Application:
- Testing: In vitro assays to determine inhibitory activity. Results: These derivatives have shown promise as dual inhibitors, which could lead to the development of new cancer treatments .
Nitration Process in Organic Synthesis
Scientific Field
Organic Chemistry Application Summary: Methyl 2-(3,4-dichlorophenyl)acetate is involved in nitration processes that are fundamental in organic synthesis, particularly in creating compounds with specific functionalities . Methods of Application:
- Parameters: Temperature, pressure, and concentration adjustments. Results: Successful nitration can lead to the synthesis of various organic compounds with potential applications in pharmaceuticals and materials science .
Pyrrole Derivative Synthesis
Scientific Field
Pharmaceutical Sciences Application Summary: The pyrrole subunit, which can be synthesized from this compound, has diverse applications in therapeutically active compounds, including antiviral and anticancer agents . Methods of Application:
properties
IUPAC Name |
methyl 2-(3,4-dichlorophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVOAIHAIWHHDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361488 | |
Record name | methyl 2-(3,4-dichlorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20361488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3,4-dichlorophenyl)acetate | |
CAS RN |
6725-44-6 | |
Record name | methyl 2-(3,4-dichlorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20361488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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